molecular formula C11H20BN3O2 B13462368 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole

1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole

Cat. No.: B13462368
M. Wt: 237.11 g/mol
InChI Key: PIARPEXGDNKTDC-UHFFFAOYSA-N
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Description

1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole is an organic compound known for its unique structure and properties. It is a boronic ester derivative of triazole, which is widely used in organic synthesis and various industrial applications. This compound is characterized by its white crystalline solid appearance and its solubility in common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

The synthesis of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves several steps:

Chemical Reactions Analysis

1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: It participates in substitution reactions, particularly in the presence of catalysts.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a hydrogen donor and base catalyst in organic synthesis. It is also a synthetic intermediate for optical materials and liquid crystal substances.

    Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves its ability to act as a hydrogen donor and base catalyst. It interacts with molecular targets through boron-oxygen bonds, facilitating various chemical transformations. The pathways involved include catalytic cycles that enhance reaction rates and selectivity .

Comparison with Similar Compounds

1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole can be compared with other boronic esters and triazole derivatives:

Properties

Molecular Formula

C11H20BN3O2

Molecular Weight

237.11 g/mol

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C11H20BN3O2/c1-8(2)15-9(13-7-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3

InChI Key

PIARPEXGDNKTDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=NN2C(C)C

Origin of Product

United States

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